molecular formula C14H15FN4O2S B2912129 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrazine CAS No. 1021094-05-2

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrazine

Cat. No.: B2912129
CAS No.: 1021094-05-2
M. Wt: 322.36
InChI Key: ZILBKJXMQVADGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrazine” were not found, related compounds have been synthesized and studied. For instance, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, which may be structurally related to 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrazine, have been synthesized and found to possess antimicrobial activity. These compounds were prepared using starting materials that could be structurally analogous to the chemical , indicating potential antimicrobial applications (Ammar et al., 2004).

COX-2 Inhibition

Another study explored the synthesis of derivatives as potential COX-2 inhibitors, utilizing a template that may share similarities with this compound. The research indicated that certain synthesized compounds showed good selectivity for COX-2 over COX-1 enzyme, suggesting potential for development as anti-inflammatory agents (Patel et al., 2004).

Importance in Medicinal Chemistry

Nitrogen and sulfur-containing heterocycles, which could encompass structures similar to this compound, are highlighted for their significant bioactive behavior, making them of interest in medicinal and pharmaceutical industries. These heterocycles exhibit a range of biological and pharmacological activities due to their unique structural features (Sharma et al., 2020).

Antibacterial Agents

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents involves starting materials that may relate to the chemical structure of interest. These compounds were tested and found to have antibacterial activity, demonstrating the potential of such structures in developing new antibacterial treatments (Solankee et al., 2004).

Genotoxicity Studies

A study on the genotoxicity of a compound structurally similar to this compound, specifically a novel 5-HT2C receptor agonist, suggests the importance of understanding the metabolic activation and potential genotoxic effects of such compounds. This research underscores the need for comprehensive evaluation in drug development processes (Kalgutkar et al., 2007).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBKJXMQVADGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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